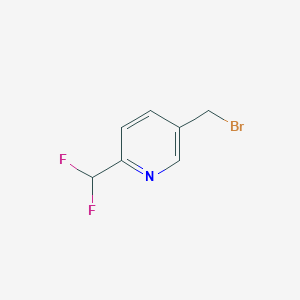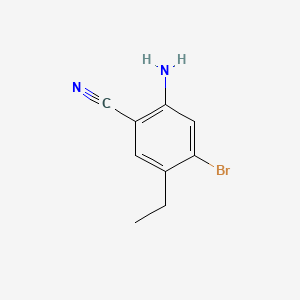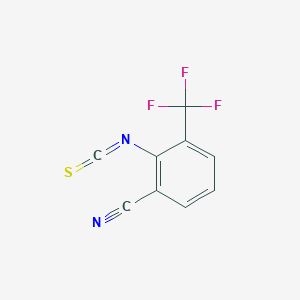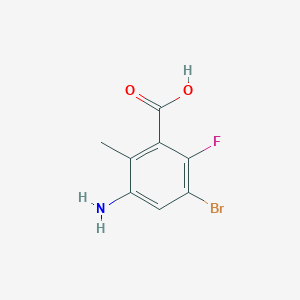
(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be synthesized.
Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or imidazole moieties.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications might include its use as a lead compound for drug development, particularly if it exhibits any bioactive properties.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action for (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: If the compound acts as an inhibitor for specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound might affect pathways related to oxidative stress, inflammation, or cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-propionic acid
- (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-butyric acid
Uniqueness
The uniqueness of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might lie in its specific structural features, such as the combination of the benzenesulfonyl and imidazole groups, which could confer unique reactivity or biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H14N2O4S2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H14N2O4S2/c20-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)19-15(18-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19)(H,20,21) |
Clé InChI |
WLFYWQQYZCCOLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)










![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)

